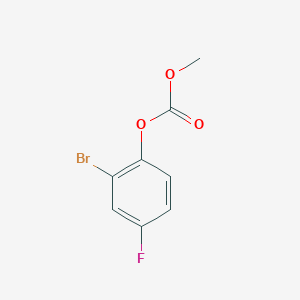









|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[Br:9]Br.Cl[C:12]([O:14][CH3:15])=[O:13].[OH-].[Na+]>O1CCOCC1>[C:12](=[O:13])([O:14][CH3:15])[O:8][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][C:4]=1[Br:9] |f:3.4|
|


|
Name
|
|
|
Quantity
|
561 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
831 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
591 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for two hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
The complete addition required 1.5 hours
|
|
Duration
|
1.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
during which the reaction mixture temperature was maintained at 14°-25° C
|
|
Type
|
ADDITION
|
|
Details
|
the addition
|
|
Type
|
CUSTOM
|
|
Details
|
the ice-water bath was removed
|
|
Type
|
CUSTOM
|
|
Details
|
rose to 35° C
|
|
Type
|
ADDITION
|
|
Details
|
were added dropwise over 30 minutes and 1 hour respectively
|
|
Duration
|
1 h
|
|
Type
|
ADDITION
|
|
Details
|
Upon complete addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled to 0°-10° C.
|
|
Type
|
ADDITION
|
|
Details
|
Upon complete addition
|
|
Type
|
STIRRING
|
|
Details
|
was stirred for 17 hours
|
|
Duration
|
17 h
|
|
Type
|
FILTRATION
|
|
Details
|
The resultant solid was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
the filter cake washed with two 500 mL portions of water
|
|
Type
|
CUSTOM
|
|
Details
|
The solid was dried under reduced pressure
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(OC1=C(C=C(C=C1)F)Br)(OC)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1211 g | |
| YIELD: CALCULATEDPERCENTYIELD | 97.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |